molecular formula C13H24O3Si B7984439 5-(Bicycloheptenyl)triethoxysilane

5-(Bicycloheptenyl)triethoxysilane

Cat. No.: B7984439
M. Wt: 256.41 g/mol
InChI Key: HHKDWDAAEFGBAC-LAGVYOHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bicycloheptenyl)triethoxysilane is an organosilicon compound with the molecular formula C13H24O3Si. It is a clear, colorless to almost colorless liquid that is sensitive to hydrolysis. This compound is primarily used as a coupling agent, facilitating the bonding between organic and inorganic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bicycloheptenyl)triethoxysilane typically involves the reaction of bicycloheptene with triethoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-(Bicycloheptenyl)triethoxysilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Bicycloheptenyl)triethoxysilane has a wide range of applications in scientific research:

    Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays and biosensors.

    Medicine: Utilized in drug delivery systems to improve the compatibility and efficacy of pharmaceutical compounds.

    Industry: Applied in the production of advanced materials, coatings, and adhesives

Mechanism of Action

The primary mechanism of action of 5-(Bicycloheptenyl)triethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the ethoxy groups to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This property makes it an effective coupling agent, enhancing the mechanical and chemical properties of composite materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bicycloheptenyl)triethoxysilane is unique due to its bicyclic structure, which imparts specific steric and electronic properties that enhance its reactivity and effectiveness as a coupling agent. This makes it particularly useful in applications requiring strong and durable bonds between dissimilar materials .

Properties

IUPAC Name

[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h7-8,11-13H,4-6,9-10H2,1-3H3/t11-,12+,13?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKDWDAAEFGBAC-LAGVYOHYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CC2CC1C=C2)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[Si](C1C[C@@H]2C[C@H]1C=C2)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(Bicycloheptenyl)triethoxysilane
Reactant of Route 2
5-(Bicycloheptenyl)triethoxysilane
Reactant of Route 3
5-(Bicycloheptenyl)triethoxysilane
Reactant of Route 4
Reactant of Route 4
5-(Bicycloheptenyl)triethoxysilane
Reactant of Route 5
5-(Bicycloheptenyl)triethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.